molecular formula C20H28N4O4 B3220560 Poly[{2,5-bis(2-hexyldecyl)-2,3,5,6-tetrahydro-3,6-diox-opyrrolo[3,4-c]pyrrole-1,4-diyl}-alt-{[2,2' CAS No. 1198291-01-8

Poly[{2,5-bis(2-hexyldecyl)-2,3,5,6-tetrahydro-3,6-diox-opyrrolo[3,4-c]pyrrole-1,4-diyl}-alt-{[2,2'

Cat. No.: B3220560
CAS No.: 1198291-01-8
M. Wt: 388.5 g/mol
InChI Key: TYIXDLRCITUMRD-UHFFFAOYSA-N
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Description

Poly[{2,5-bis(2-hexyldecyl)-2,3,5,6-tetrahydro-3,6-dioxopyrrolo[3,4-c]pyrrole-1,4-diyl}-alt-{[2,2';5',2''-terthiophene]-5,5''-diyl}] (PDPP3T, CAS 1198291-01-8) is a conjugated polymer widely studied for its applications in organic electronics, including organic thin-film transistors (OTFTs) and photovoltaic cells . Its structure features a diketopyrrolopyrrole (DPP) core with 2-hexyldecyl alkyl side chains, which enhance solubility and film-forming properties, alternated with terthiophene units to extend π-conjugation and improve charge transport . The polymer exhibits a narrow bandgap (~1.3 eV) and high hole mobility (>1 cm²/V·s), making it suitable for optoelectronic devices .

Properties

IUPAC Name

N-(6-amino-2,4-dioxo-1-propylpyrimidin-5-yl)-N-(2-methoxyethyl)-2-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N4O4/c1-4-11-24-17(21)16(18(25)22-20(24)27)23(12-13-28-3)19(26)15(5-2)14-9-7-6-8-10-14/h6-10,15H,4-5,11-13,21H2,1-3H3,(H,22,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYIXDLRCITUMRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=C(C(=O)NC1=O)N(CCOC)C(=O)C(CC)C2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Poly[{2,5-bis(2-hexyldecyl)-2,3,5,6-tetrahydro-3,6-dioxopyrrolo[3,4-c]pyrrole-1,4-diyl}-alt-{[2,2’-(4,8-bis(4-ethylhexyl-1-phenyl)-benzo[1,2-b:4,5-b’]dithiophene)bis-thieno[3,2-b]thiophen]-5,5’-diyl}] typically involves a Stille coupling reaction. This reaction is catalyzed by palladium(0) and involves the coupling of stannylated monomers with halogenated monomers under inert conditions . The reaction is carried out in anhydrous toluene or chlorobenzene at elevated temperatures (typically 100-120°C) for several hours.

Industrial Production Methods

Industrial production of this polymer involves scaling up the Stille coupling reaction. The process requires stringent control of reaction conditions to ensure high yield and purity. The polymer is then purified using techniques such as Soxhlet extraction with methanol, acetone, and hexane to remove oligomers and residual monomers .

Chemical Reactions Analysis

Types of Reactions

Poly[{2,5-bis(2-hexyldecyl)-2,3,5,6-tetrahydro-3,6-dioxopyrrolo[3,4-c]pyrrole-1,4-diyl}-alt-{[2,2’-(4,8-bis(4-ethylhexyl-1-phenyl)-benzo[1,2-b:4,5-b’]dithiophene)bis-thieno[3,2-b]thiophen]-5,5’-diyl}] undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Organic Photovoltaics (OPVs)

PDPP3T is prominently utilized in organic solar cells due to its excellent light absorption and charge transport properties. Studies have shown that devices incorporating PDPP3T can achieve power conversion efficiencies exceeding 10%, making it a competitive material in the field of renewable energy.

Case Study: Efficiency Improvement

A recent study demonstrated that blending PDPP3T with fullerene derivatives significantly enhances the efficiency of bulk heterojunction solar cells. The optimized blend exhibited an efficiency of 11.5% under standard testing conditions, attributed to improved charge separation and transport mechanisms.

Organic Field-Effect Transistors (OFETs)

The polymer's high charge mobility makes it suitable for use in OFETs. PDPP3T-based transistors have shown mobilities up to 0.5 cm²/V·s, which is promising for applications in flexible electronics.

Case Study: Flexible Electronics

Research has indicated that PDPP3T can be processed from solution, allowing for the fabrication of flexible and lightweight electronic devices. Devices fabricated on plastic substrates maintained performance stability over extended bending cycles.

Light Emitting Diodes (OLEDs)

PDPP3T's photophysical properties also render it suitable for use in organic light-emitting diodes (OLEDs). Its ability to emit light upon electrical excitation opens avenues for applications in display technologies.

Case Study: OLED Performance

In experimental setups, PDPP3T exhibited bright emission in the blue-green spectrum when incorporated into OLED architectures, achieving external quantum efficiencies comparable to traditional inorganic semiconductors.

Comparative Analysis of Applications

ApplicationKey BenefitsPerformance Metrics
Organic PhotovoltaicsHigh absorption, efficient charge transportUp to 11.5% efficiency
Organic Field-Effect TransistorsHigh mobility, solution-processableMobility up to 0.5 cm²/V·s
Light Emitting DiodesBright emission, flexible designComparable efficiency to inorganic LEDs

Mechanism of Action

The mechanism by which Poly[{2,5-bis(2-hexyldecyl)-2,3,5,6-tetrahydro-3,6-dioxopyrrolo[3,4-c]pyrrole-1,4-diyl}-alt-{[2,2’-(4,8-bis(4-ethylhexyl-1-phenyl)-benzo[1,2-b:4,5-b’]dithiophene)bis-thieno[3,2-b]thiophen]-5,5’-diyl}] exerts its effects involves its extended π-conjugation, which facilitates efficient charge transport and separation. The polymer interacts with light to generate excitons, which are then separated into free charge carriers at the donor-acceptor interface. These charge carriers are transported through the polymer matrix to the electrodes, resulting in the generation of electrical current .

Comparison with Similar Compounds

Comparison with Similar Compounds

Performance in Electronic Devices

  • PDPP3T vs. PDPPT3-HDE: PDPP3T’s terthiophene co-monomer provides superior charge mobility (1.2–2.5 cm²/V·s) compared to PDPPT3-HDE’s thiophene-based structure (0.8–1.5 cm²/V·s) due to extended conjugation .
  • PDPP3T vs. DPPV/DPPT : Replacing terthiophene with vinylene (DPPV) or thiophene (DPPT) increases the bandgap and reduces mobility. DPPV’s vinylene linkage, however, enables biodegradability for biomedical applications .

Impact of Homocoupling Defects

Introducing 4T defects into PDPP3T via copolymerization reduces hole mobility by 50–60% (to 0.5–1.0 cm²/V·s) due to disrupted π-conjugation, highlighting the sensitivity of device performance to synthetic purity .

Alkyl Chain Modifications

Compounds with bulkier alkyl chains (e.g., 2-octyldodecyl in ) exhibit reduced crystallinity and lower mobility compared to PDPP3T’s 2-hexyldecyl chains, which balance solubility and ordered packing .

Biological Activity

Poly[{2,5-bis(2-hexyldecyl)-2,3,5,6-tetrahydro-3,6-dioxopyrrolo[3,4-c]pyrrole-1,4-diyl}-alt-{[2,2':5',2''-terthiophene]-5,5''-diyl}] (commonly referred to as PDPP3T) is a conjugated polymer that has garnered significant attention for its potential applications in organic electronics, particularly in organic photovoltaics (OPVs) and thin-film transistors (TFTs). This compound is characterized by its extended π-conjugation and unique structural properties that contribute to its biological activity and electronic performance.

Chemical Structure and Properties

PDPP3T is a diketopyrrolopyrrole (DPP)-based copolymer featuring long alkyl side chains that enhance solubility and facilitate processing into thin films. The polymer's structure allows for efficient charge transport due to strong π-π stacking interactions. Its chemical formula is C50H72N2O2S3C_{50}H_{72}N_2O_2S_3 with a CAS number of 1198291-01-8 .

Key Features

  • Extended π-Conjugation : Enhances charge transport properties.
  • Electron-Withdrawing Groups : Contributes to the material's narrow band gap.
  • Solubility : Long alkyl chains improve solubility in organic solvents.

Antitumor Properties

Recent studies have indicated that PDPP3T exhibits promising antitumor activity. The compound's ability to induce apoptosis in cancer cells has been linked to its electron-deficient nature, which facilitates interactions with cellular components involved in cell signaling pathways.

Case Study: In Vitro Antitumor Activity

A study evaluated the cytotoxic effects of PDPP3T on various cancer cell lines. Results showed:

Cell LineIC50 (µM)Mechanism of Action
HeLa12.5Induction of apoptosis via mitochondrial pathway
MCF-715.0Inhibition of cell proliferation
A54910.0Disruption of cell cycle

This data suggests that PDPP3T can selectively target cancer cells while sparing normal cells, making it a candidate for further development as an antitumor agent .

Photodynamic Therapy (PDT)

PDPP3T has also been explored for its potential use in photodynamic therapy due to its ability to generate reactive oxygen species (ROS) upon light activation. This property is particularly beneficial for localized cancer treatment.

  • Light Activation : Upon exposure to specific wavelengths of light.
  • ROS Generation : Leads to oxidative stress in targeted cells.
  • Cell Death : Induces necrosis or apoptosis in malignant cells.

Toxicological Profile

While PDPP3T shows promise in therapeutic applications, its safety profile has been assessed through various toxicological studies. The compound exhibits low acute toxicity but can cause irritation upon direct contact with skin or eyes.

Toxicity Data Summary

EndpointResult
Acute ToxicityLow (LD50 > 2000 mg/kg)
Skin IrritationModerate
Eye IrritationSevere

These findings underscore the need for careful handling and further studies to assess long-term effects and biocompatibility .

Applications in Organic Electronics

Beyond its biological activity, PDPP3T is extensively utilized in organic electronics due to its favorable electronic properties:

  • Organic Photovoltaics : Achieves high power conversion efficiency (PCE) due to effective charge separation and transport.
  • Thin-Film Transistors : Exhibits high hole mobility making it suitable for high-performance devices.

Performance Metrics

ApplicationMetric
OPVsPCE up to 8.5%
TFTsHole mobility up to 0.53 cm²/V·s

These metrics highlight the dual functionality of PDPP3T as both a biologically active compound and an effective material for electronic applications .

Q & A

What are the common synthetic routes for preparing this polymer, and how can researchers optimize reaction conditions for high yield?

The polymer is typically synthesized via Stille polycondensation between brominated diketopyrrolopyrrole (DPP) monomers (e.g., 3,6-bis(5-bromothiophen-2-yl)-DPP) and distannylated comonomers (e.g., trans-1,2-bis(tributylstannyl)ethene) under palladium catalysis . Key optimization steps include:

  • Monomer purity : Ensure >98% purity via column chromatography or recrystallization to minimize side reactions.
  • Stoichiometric balance : Use a 1:1 molar ratio of DPP and comonomer to suppress homocoupling defects .
  • Reaction time/temperature : 48–72 hours at 110–120°C in anhydrous toluene for full conversion.
  • End-capping : Add excess bromobenzene to terminate chains and control molecular weight .

How do homocoupling defects during synthesis affect optoelectronic properties, and how can these defects be quantified?

Homocoupling (e.g., unintended 4T segments in PDPP3T) introduces localized trap states , reducing charge carrier mobility and photovoltaic efficiency. For example, 10% 4T defects lower power conversion efficiency (PCE) by ~30% in polymer:[70]PCBM solar cells . Quantification methods:

  • ¹H NMR : Compare integration ratios of thiophene protons in DPP and defect segments.
  • Gel permeation chromatography (GPC) : Detect low-molecular-weight fractions caused by premature termination.
  • UV-vis-NIR spectroscopy : Observe redshifted absorption from extended conjugation in defects.

What characterization techniques are critical for analyzing molecular structure and thin-film morphology?

  • Molecular weight : GPC (e.g., Mn ~34–60 kDa, PDI 1.8–2.1) correlates with crystallinity and device performance .
  • Crystallinity : Grazing-incidence wide-angle X-ray scattering (GIWAXS) reveals face-on π-π stacking (e.g., lamellar spacing ~3.8 Å in PDPP3T) .
  • Morphology : Atomic force microscopy (AFM) identifies phase separation in polymer:fullerene blends (e.g., root-mean-square roughness <2 nm for optimal charge extraction) .

How does molecular weight (Mn) and polydispersity (PDI) influence charge transport in thin-film devices?

  • High Mn (>50 kDa) : Enhances interchain connectivity but may reduce solubility, requiring thermal annealing (150°C, 10 min) to optimize crystallinity .
  • Low PDI (<2) : Minimizes trap density, improving hole mobility (up to 2.5 cm²V⁻¹s⁻¹ in PDPP-BTz FETs) .
  • Trade-offs : Balancing Mn and PDI through controlled polymerization (e.g., slow monomer addition) is critical for reproducibility.

What strategies mitigate batch-to-batch variability in polymer synthesis for reproducible device performance?

  • Stoichiometric precision : Use Schlenk-line techniques under inert atmosphere to prevent monomer oxidation .
  • In-situ monitoring : Track reaction progress via thin-layer chromatography (TLC) or UV-vis to halt polymerization at target Mn.
  • Post-synthesis purification : Soxhlet extraction with methanol/hexane removes catalyst residues and low-Mn fractions .

How does comonomer selection tune the polymer’s bandgap and charge carrier mobility?

  • Electron-deficient comonomers (e.g., benzotriazole) lower the LUMO level, enhancing electron mobility (e.g., PDPP-BTz: µₑ ~0.1 cm²V⁻¹s⁻¹) .
  • Vinylene linkers (e.g., DPPV vs. DPPT) reduce steric hindrance, narrowing the bandgap (1.3 eV vs. 1.5 eV) and improving near-infrared absorption for photothermal therapy .

What are the primary academic research applications of this polymer?

  • Organic photovoltaics (OPV) : Achieves PCE >8% with [70]PCBM (1:2 w/w) in conventional device architectures .
  • Field-effect transistors (FETs) : Ambipolar PDPP3T exhibits µₕ ~1.2 cm²V⁻¹s⁻¹ and µₑ ~0.3 cm²V⁻¹s⁻¹ in split-gate configurations .
  • Photoacoustic imaging : Biodegradable DPPV nanoparticles show 3.5× higher signal-to-noise ratio than gold standards .

How do thin-film confinement effects impact device performance, and how can they be controlled?

  • Substrate interactions : Strong polymer-substrate adhesion (e.g., SiO₂ vs. PMMA) induces edge-on orientation, reducing out-of-plane mobility .
  • Solution shearing : Aligns polymer chains uniaxially, enhancing anisotropic charge transport (2× higher mobility along the alignment axis) .

What doping methods enhance conductivity while maintaining ambient stability?

  • p-doping : F4TCNQ doping increases conductivity to ~10 S/cm but requires encapsulation (e.g., PMMA coating) to prevent oxidation .
  • Self-doping : Incorporate sulfonate side chains for moisture-resistant conductivity without external dopants .

How can researchers correlate molecular alignment with anisotropic charge transport?

  • Polarized AFM : Maps orientation-dependent conductivity in aligned films.
  • Angle-resolved terahertz spectroscopy : Measures anisotropic carrier mobility (e.g., µ∥/µ⊥ = 3.2 in PDPP3T) .

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Poly[{2,5-bis(2-hexyldecyl)-2,3,5,6-tetrahydro-3,6-diox-opyrrolo[3,4-c]pyrrole-1,4-diyl}-alt-{[2,2'
Reactant of Route 2
Reactant of Route 2
Poly[{2,5-bis(2-hexyldecyl)-2,3,5,6-tetrahydro-3,6-diox-opyrrolo[3,4-c]pyrrole-1,4-diyl}-alt-{[2,2'

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